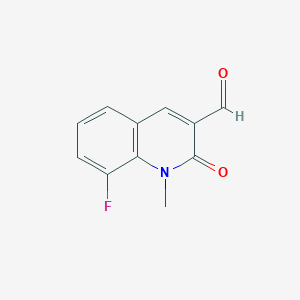

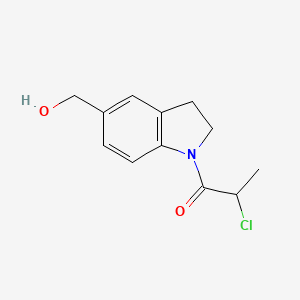

8-Fluoro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

Overview

Description

Scientific Research Applications

Catalyst for Chemical Reactions

8-Fluoro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde and its derivatives have been studied extensively for their roles as catalysts in chemical reactions. Ruthenium(II) complexes incorporating 2-oxo-1,2-dihydroquinoline-3-carbaldehyde thiosemicarbazone ligands have demonstrated potential as versatile catalysts for dehydrogenative amide synthesis. These complexes exhibit high atom efficiency and environmental friendliness, catalyzing the amidation of alcohols with amines. The catalysts are noted for their activity across various substrates, including phenyl-, pyridine-, furan-, and thiophene-substituted alcohols, with both primary and secondary amines (Selvamurugan et al., 2017).

Intermediate for Antibiotic Synthesis

Compounds related to this compound have been utilized as intermediates in the synthesis of various quinolone antibiotics. A study detailed the treatment of certain substrates with a combination of ZrCl4/Bu4NI, which induces an aldol reaction producing β-iodo-α-(hydroxyalkyl)acrylates. These products are key intermediates for the preparation of quinolone intermediates, highlighting the compound's importance in the field of antibiotic development (Hong & Lee, 2006).

Synthesis Methodology

The synthesis of derivatives of this compound has been a subject of research, with methodologies focusing on the synthesis of compounds like 4-chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. Research has emphasized the efficiency and practicality of these synthesis routes, noting their suitability for industrial production due to simple operation, low cost, reasonable design, and high yield (Li-qian, 2014).

Biological Activities

Derivatives of this compound have been investigated for their biological activities. Studies have explored their antioxidative and antidyslipidemic activities, with certain novel keto-enamine Schiffs bases derived from 8-hydroxyquinoline demonstrating promising results as both antidyslipidemic and antioxidative agents (Sashidhara et al., 2009). Additionally, copper(II) complexes of 6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde-thiosemicarbazones have shown significant cytotoxicity against human tumor cells and solid tumor-derived 3D spheroids, demonstrating their potential in cancer treatment (Ramachandran et al., 2020).

Future Directions

The future directions for research on 8-Fluoro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde and its derivatives could include further exploration of their synthesis, characterization, and biological activities. In particular, their potential applications in medicinal chemistry could be a promising area of investigation .

Mechanism of Action

Target of Action

Many quinoline derivatives are known to interact with various biological targets, including enzymes, receptors, and DNA . The specific targets of “8-Fluoro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde” would depend on its specific structure and functional groups.

Mode of Action

Quinoline derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding and π-π stacking . These interactions can lead to changes in the conformation or activity of the target, which can affect cellular processes.

Biochemical Pathways

The affected pathways would depend on the specific targets of the compound. For example, if the compound targets an enzyme involved in a particular metabolic pathway, it could affect the production of certain metabolites .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of the compound would depend on its specific chemical properties. Factors such as its size, charge, lipophilicity, and stability can affect its bioavailability and distribution within the body .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound inhibits a key enzyme, it could lead to a decrease in the production of a certain metabolite, which could have downstream effects on cellular functions .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, certain compounds might be more stable and active at certain pH levels .

Properties

IUPAC Name |

8-fluoro-1-methyl-2-oxoquinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO2/c1-13-10-7(3-2-4-9(10)12)5-8(6-14)11(13)15/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYEGFOZJIRQPSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=C2F)C=C(C1=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-aminohexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1478405.png)